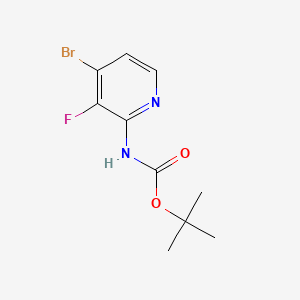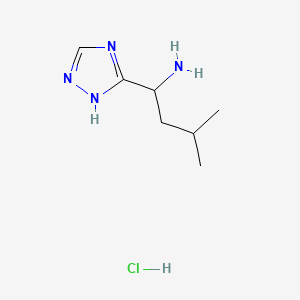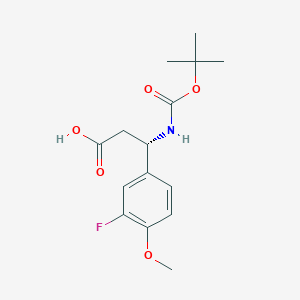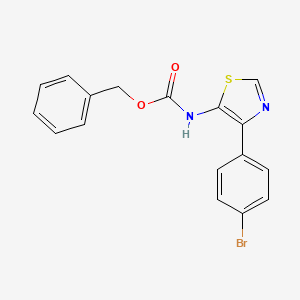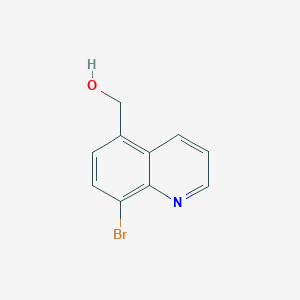
6-Hydroxy-5-fluorocytosine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Hydroxy-5-fluorocytosine is a halopyrimidine, an aromatic compound containing a halogen atom linked to a pyrimidine ring. Pyrimidine is a six-membered ring consisting of four carbon atoms and two nitrogen centers at the 1- and 3- ring positions . This compound is a derivative of cytosine, a nucleobase found in DNA and RNA, and has been studied for its potential antifungal and antitumor properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: One method for synthesizing 6-Hydroxy-5-fluorocytosine involves the reaction of methyl fluoroacetate with ethyl formate, followed by a reaction with urea. This is followed by a chlorination reaction with thionyl chloride, an ammonolysis reaction with ammonium hydroxide, and finally a hydrolysis reaction with sulfuric acid . Another method involves reacting 2,5-difluoro-4-chloropyrimidine with a proton acid in the presence of water to yield 2-hydroxy-4-chloro-5-fluoropyrimidine, which is then reacted further to obtain this compound .
Industrial Production Methods: The industrial production of this compound typically follows the synthetic routes mentioned above, with optimizations for higher yield, lower pollution, and reduced cost .
Análisis De Reacciones Químicas
Types of Reactions: 6-Hydroxy-5-fluorocytosine undergoes various chemical reactions, including tautomeric equilibria, where it can exist in multiple tautomeric forms . It can also participate in substitution reactions due to the presence of the halogen atom.
Common Reagents and Conditions: Common reagents used in the synthesis and reactions of this compound include methyl fluoroacetate, ethyl formate, urea, thionyl chloride, ammonium hydroxide, and sulfuric acid .
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, the reaction with thionyl chloride and ammonium hydroxide yields 5-fluorocytosine .
Aplicaciones Científicas De Investigación
6-Hydroxy-5-fluorocytosine has been studied for its antifungal properties, particularly against Candida species and Cryptococcus neoformans . It is also being investigated for its potential use in cancer treatment, especially in combination with other antifungal agents . Additionally, its tautomeric behavior is of interest in molecular biology and the study of DNA mutations .
Mecanismo De Acción
The antifungal mechanism of 6-Hydroxy-5-fluorocytosine involves its conversion to 5-fluorouracil within fungal cells. This metabolite inhibits fungal RNA and DNA synthesis, leading to unbalanced growth and cell death . The absence of cytosine deaminase in mammalian cells allows selective effects on fungal cells .
Comparación Con Compuestos Similares
Similar Compounds: Similar compounds to 6-Hydroxy-5-fluorocytosine include 5-fluorocytosine, 5-fluorouracil, and other halopyrimidines .
Uniqueness: this compound is unique due to its specific halogenation and hydroxylation pattern, which imparts distinct chemical and biological properties. Its ability to undergo tautomeric equilibria and its selective antifungal activity make it a compound of significant interest in both medicinal chemistry and molecular biology .
Propiedades
Fórmula molecular |
C4H4FN3O2 |
|---|---|
Peso molecular |
145.09 g/mol |
Nombre IUPAC |
6-amino-5-fluoro-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C4H4FN3O2/c5-1-2(6)7-4(10)8-3(1)9/h(H4,6,7,8,9,10) |
Clave InChI |
WTSJNKDJPYBJFH-UHFFFAOYSA-N |
SMILES canónico |
C1(=C(NC(=O)NC1=O)N)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzyl 3-hydroxy-[1,3'-biazetidine]-1'-carboxylate](/img/structure/B13493958.png)
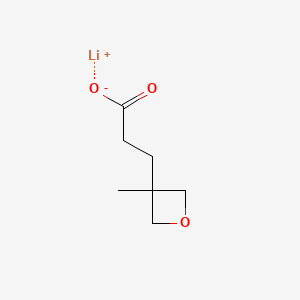
![N-(4-{2-[(5-chloropyridin-2-yl)amino]-1,3-thiazol-4-yl}phenyl)methanesulfonamide hydrochloride](/img/structure/B13493967.png)

![N-methyl-[1,1'-bi(cyclopropane)]-1-amine hydrochloride](/img/structure/B13493970.png)
![N-[4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)-3-fluorophenyl]-5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalene-2-carboxamide](/img/structure/B13493977.png)
